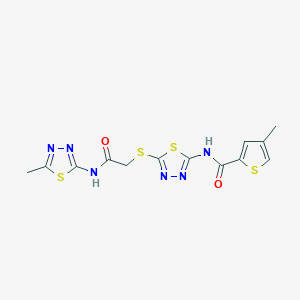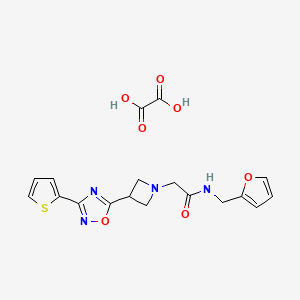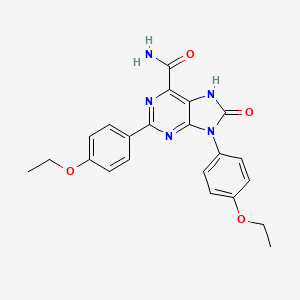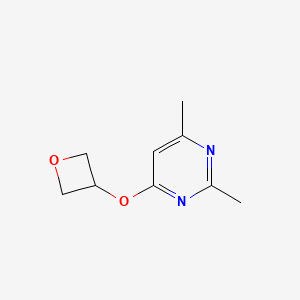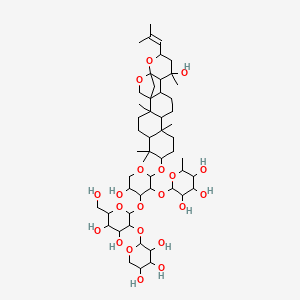
Jujuboside B1
Overview
Description
This compound is known for its diverse pharmacological activities, including anti-inflammatory, antiplatelet, antianxiety, and antitumor effects . Jujuboside B1 is one of the main active components found in the traditional Chinese medicine Ziziphi Spinosae Semen, which is widely used for treating insomnia and anxiety .
Mechanism of Action
Target of Action
Jujuboside B1, a dammarane-type triterpene oligoglycoside, is isolated from Ziziphi Spinosae Semen . It primarily targets Cytochrome P450 enzymes (CYP450s) and uridine 5’-diphospho-glucuronosyltransferases (UGTs) . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
This compound interacts with its targets, leading to various changes in the body. For instance, it has been found to suppress the expression of 11β-Hydroxysteroid Dehydrogenase type 2 (11β-HSD2) and increase the expression of Glucocorticoid Receptor (GR) . This interaction results in the reduction of inflammatory mediators such as Tumor Necrosis Factor (TNF)-α , Interleukin (IL)-1β , and Nitric Oxide (NO) in the liver .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the increased MyD88-dependent signaling , mitogen-activated protein kinase activation , and expression of inflammatory genes . This leads to a reduction in inflammation and liver damage caused by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .
Pharmacokinetics
The pharmacokinetic processes of this compound fit in the one-compartment model of oral administration and two-compartment model of intravenous administration . The absolute oral bioavailability of this compound in rats was found to be only 36% , indicating that it may have low bioavailability when administered orally.
Result of Action
The action of this compound results in various molecular and cellular effects. It has been found to reduce liver damage markers and inflammatory cytokines, which were increased by LPS . Moreover, it suppresses LPS-induced mice lethality without affecting the survival rate . These results suggest that this compound may protect the liver against LPS-induced damage by regulating anti-inflammatory responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the content of bioactive constituents in Zizyphi Spinosae Semen, from which this compound is derived, increases with the increase in frying time from 65 to 80 min at 150 °C . Furthermore, the production area of Zizyphi Spinosae Semen can also affect the content of bioactive constituents .
Biochemical Analysis
Biochemical Properties
Jujuboside B1 interacts with various enzymes, proteins, and other biomolecules. It has been found to show promising effects on neonatal rat cardiomyocyte injury induced by hydrogen peroxide in vitro
Cellular Effects
This compound has been shown to have protective effects on cells. For instance, it suppressed lipopolysaccharide (LPS)-induced mice lethality and serum levels of liver damage markers without affecting the survival rate . It also reduced inflammatory cytokines and toll-like receptor 4 (TLR4) protein expression, which were increased by LPS .
Molecular Mechanism
The hepatoprotective effect of this compound is mediated by inhibiting the increased MyD88-dependent signaling, mitogen-activated protein kinase activation, and expression of inflammatory genes induced by LPS . This suggests that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It has been observed that this compound can suppress LPS-induced hepatic injury
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress LPS-induced mice lethality and serum levels of liver damage markers
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Jujuboside B1 typically involves extraction from the seeds of Ziziphus jujuba. The seeds are powdered and mixed with ethanol, followed by reflux extraction at 70°C for 1.5 hours . The supernatant is then collected, concentrated, and dried to obtain the jujube extract.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction processes using similar methods. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are commonly used for the quantification and quality control of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Jujuboside B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced or modified pharmacological activities .
Scientific Research Applications
Jujuboside B1 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: this compound is studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: It has potential therapeutic applications in treating insomnia, anxiety, and various types of cancer
Comparison with Similar Compounds
Jujuboside B1 is unique among triterpenoid saponins due to its specific pharmacological activities. Similar compounds include:
Jujuboside A: Another triterpenoid saponin from Ziziphus jujuba with similar but distinct pharmacological properties.
Jujuboside C: Known for its cardioprotective effects.
Betulinic Acid: A triterpenoid with anticancer and anti-inflammatory activities.
This compound stands out due to its potent antiangiogenic and antitumor activities, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
2-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H84O21/c1-22(2)15-24-16-50(8,63)42-25-9-10-30-48(6)13-12-31(47(4,5)29(48)11-14-49(30,7)51(25)20-52(42,73-24)66-21-51)69-45-41(72-44-38(62)35(59)32(56)23(3)67-44)39(27(55)19-65-45)70-46-40(36(60)34(58)28(17-53)68-46)71-43-37(61)33(57)26(54)18-64-43/h15,23-46,53-63H,9-14,16-21H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVAUZCEOWCYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)O)C)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H84O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55466-05-2 | |
| Record name | 55466-05-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222 - 225 °C | |
| Record name | Jujuboside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2437075.png)

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)-2-methylpropanoic acid](/img/structure/B2437077.png)

![1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione](/img/structure/B2437080.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2437086.png)
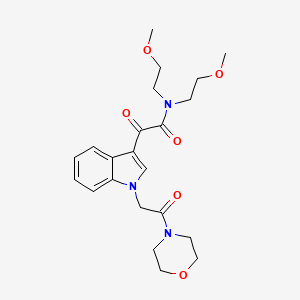
![N-[(4-Ethylphenyl)methyl]-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2437089.png)

